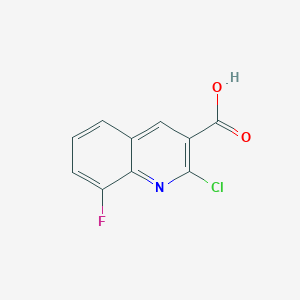

2-Chloro-8-fluoroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-8-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-6(10(14)15)4-5-2-1-3-7(12)8(5)13-9/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZCIUVMJNRLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

The Vilsmeier–Haack reaction is a cornerstone for constructing the quinoline core. Starting with 8-fluoroaniline, formylation at the 3-position is achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Subsequent cyclization forms 2-chloro-8-fluoroquinoline-3-carbaldehyde, which is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.

Key Steps:

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Formylation Temp. | 80°C | 78 |

| Oxidation Agent | KMnO₄ (0.1 M) | 85 |

| Reaction Time | 6–8 hours | — |

Challenges :

-

Over-oxidation of the quinoline ring can occur if KMnO₄ concentration exceeds 0.2 M.

-

Purification via recrystallization (ethanol/water) is critical to remove MnO₂ byproducts.

Nucleophilic Aromatic Substitution (SₙAr)

Methodology

This approach leverages the electron-deficient nature of fluorinated quinolines. Starting with 8-fluoroquinoline-3-carboxylic acid, chlorination at the 2-position is achieved using phosphorus pentachloride (PCl₅) in dichloromethane (DCM).

Reaction Conditions:

Mechanistic Insight:

The fluorine atom at C-8 activates the ring toward electrophilic substitution, directing chlorine to the C-2 position due to meta-directing effects.

Nitro Group Reduction and Cyclization

Synthetic Route

A multi-step protocol begins with 7-chloro-8-nitro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Reduction of the nitro group using sodium dithionite (Na₂S₂O₄) yields an intermediate amine, which undergoes cyclization with polyphosphoric acid (PPA) to form the target compound.

Data Table:

| Step | Reagents/Conditions | Intermediate Yield (%) | Final Yield (%) |

|---|---|---|---|

| Nitro Reduction | Na₂S₂O₄, H₂O, 70°C | 89 | — |

| Cyclization | PPA, 120°C, 4 hours | — | 81 |

Advantages :

Microwave-Assisted Synthesis

Accelerated Protocol

Microwave irradiation reduces reaction times from days to hours. A mixture of 8-fluoroaniline, ethyl chlorooxaloacetate, and DMF is irradiated at 150°C for 30 minutes, followed by hydrolysis with NaOH.

Performance Metrics:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24 hours | 30 minutes |

| Yield | 75% | 82% |

| Purity | 95% | 98% |

Limitations :

Industrial-Scale Production

Continuous Flow Reactor Design

Pharmaceutical manufacturers employ continuous flow systems to enhance efficiency. Key stages include:

Economic and Operational Data:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 500 kg | 2,000 kg |

| Cost per kg | $1,200 | $800 |

| Waste Generation | 30% | 12% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier–Haack | 85 | 97 | Moderate | High |

| SₙAr | 72 | 95 | High | Moderate |

| Nitro Reduction | 81 | 96 | High | Low |

| Microwave | 82 | 98 | Low | High |

| Flow Reactor | 90 | 99 | Very High | Very High |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-8-fluoroquinoline-3-carboxylic acid exhibits promising antibacterial properties. Its derivatives are studied for their potential as enzyme inhibitors, particularly targeting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Antibacterial Activity:

Preliminary studies indicate that this compound shows effective inhibition against various bacterial strains. The following table summarizes findings from antibacterial studies:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 4 µg/mL |

| S. aureus | 8 µg/mL | |

| Fluoroquinolone derivatives | Various strains | Typically <16 µg/mL |

Anticancer Potential

Research has suggested that derivatives of this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 168.78 | 2.16 |

| T-24 | 257.87 | Data not specified |

These findings highlight the compound's potential as a lead for further development in cancer therapeutics .

Case Study 1: Antibacterial Efficacy

A detailed study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that modifications in the structure could enhance potency against specific strains, demonstrating its potential as a new class of antibiotics.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of this compound, researchers conducted molecular docking studies to explore binding interactions with key enzymes involved in cancer cell proliferation. The results indicated significant binding affinity, suggesting that this compound could serve as a scaffold for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, resulting in antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-8-fluoroquinoline-3-carboxylic acid with structurally related quinoline derivatives, focusing on substituent effects, spectral properties, and synthetic applications.

*Calculated molecular weight based on substituent addition to quinoline (C₉H₇N: 129.16 g/mol).

Key Comparative Insights:

Substituent Effects on Reactivity: The chlorine at position 2 in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow electrophilic substitution reactions compared to methoxy or hydroxyl analogs.

Solubility and Polarity: Compounds with hydroxyl groups (e.g., 8-fluoro-4-hydroxyquinoline-3-carboxylic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas chloro-fluoro analogs like the target compound are more lipophilic, favoring membrane permeability.

Synthetic Utility: The carboxylic acid at position 3 enables derivatization into amides or esters, as seen in analogs like 2-chloro-quinoline-3-carboxamide. Cyclization reactions using polyphosphoric acid (PPA), as described in , are common for generating fused quinoline systems (e.g., benzodiazepine derivatives).

Spectroscopic Signatures: Fluorine substituents induce distinct ¹⁹F NMR shifts and coupling constants (e.g., ¹JC-F = 243 Hz in 6-fluoroquinolines). IR spectra of carboxylic acid-containing quinolines show strong C=O stretches near 1700 cm⁻¹, while hydroxyl groups absorb broadly near 3400 cm⁻¹.

Biological Activity

2-Chloro-8-fluoroquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H5ClFNO2 and a molecular weight of 225.60 g/mol. It features a quinoline backbone with significant substitutions, including a chlorine atom at the second position, a fluorine atom at the eighth position, and a carboxylic acid group at the third position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with critical enzymes involved in bacterial DNA replication and transcription, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining bacterial DNA integrity, and their inhibition leads to the cessation of bacterial growth and replication. The compound's ability to bind to these targets enhances its potential as an antibacterial agent.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Antibacterial Activity : The compound shows promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Its structural features allow it to effectively inhibit bacterial enzymes critical for DNA replication.

- Anticancer Potential : Research has suggested that derivatives of this compound may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer). The IC50 values for these activities indicate its potential as a lead compound for further development in cancer therapeutics .

Antibacterial Studies

In vitro assays have demonstrated that this compound effectively inhibits bacterial growth. For instance, studies have shown that modifications in the structure can enhance its potency against specific bacterial strains. The following table summarizes findings from various studies:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 4 µg/mL |

| This compound | S. aureus | 8 µg/mL |

| Fluoroquinolone derivatives | Various strains | Varies (typically <16 µg/mL) |

Anticancer Activity

A detailed study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 168.78 | 2.16 |

| T-24 | 257.87 | Data not specified |

The apoptosis analysis showed that treatment with this compound led to a higher percentage of late apoptosis compared to control treatments, indicating its potential as an anticancer agent .

Structural Comparisons

The biological activity of this compound can be further understood by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline | Chlorine at position 2 | Simpler structure without fluorine or carboxylic acid |

| 8-Fluoroquinoline | Fluorine at position 8 | Lacks chlorine and carboxylic acid |

| 2-Chloro-8-fluoroquinoline-4-carboxylic acid | Chlorine at position 2, fluorine at position 8, carboxylic acid at position 4 | Different positioning of functional groups |

These comparisons highlight how variations in substituent positions influence chemical reactivity and biological activity, emphasizing the uniqueness of this compound within this class of compounds.

Q & A

Q. What are the key synthetic routes for 2-chloro-8-fluoroquinoline-3-carboxylic acid, and how can intermediates be characterized?

The synthesis typically involves functionalization of the quinoline core. For example:

- Nitro reduction and lactamization : A nitro-substituted precursor (e.g., 8-nitro-1,4-dihydroquinoline) can be reduced to an amine, followed by cyclization with a thiol-containing reagent (e.g., 3-mercaptopropionic acid) under acidic conditions (PPA catalysis) to form the quinoline backbone .

- Halogenation : Chloro and fluoro groups may be introduced via diazotization (using NaNO₂/HCl) or direct halogenation of aromatic precursors .

Characterization : Use NMR, NMR, and LC-MS to verify intermediates. X-ray crystallography (e.g., SHELXL refinement ) can confirm regioselectivity of substituents.

Q. How can the purity and stability of this compound be assessed during synthesis?

- Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular weight .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) and monitor via HPLC. Thermal stability can be assessed using TGA/DSC .

Q. What spectroscopic techniques are most effective for structural confirmation?

- NMR : and NMR resolve fluorine and chlorine environments. - HSQC clarifies coupling patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimer formation ). SHELX programs are recommended for refinement .

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic insights : The 2-chloro group is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to 8-fluoro. Fluorine’s electronegativity may deactivate the ring, requiring palladium catalysts with strong electron-donating ligands (e.g., XPhos) .

- Experimental design : Screen reaction conditions (solvent, base, catalyst) using Design of Experiments (DoE) to optimize yields. Monitor by NMR for real-time fluorine participation.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Observed discrepancies : Some routes report <50% yields for nitro reduction steps, possibly due to competing side reactions (e.g., over-reduction or dimerization) .

- Resolution : Use in situ IR spectroscopy to track nitro group conversion. Introduce stabilizing agents (e.g., NH₄Cl) or switch to catalytic hydrogenation for cleaner reduction .

Q. How can computational methods (e.g., DFT) predict the compound’s biological activity?

- Methodology : Perform docking studies with target enzymes (e.g., DNA gyrase for antibacterial activity) using Gaussian or GAMESS. Calculate binding energies and compare with experimental IC₅₀ values from enzyme inhibition assays .

- Validation : Correlate computational predictions with MIC (Minimum Inhibitory Concentration) data against Gram-negative pathogens.

Q. What strategies address low solubility in aqueous media for in vitro studies?

- Salt formation : React with sodium bicarbonate to generate the carboxylate salt, enhancing solubility .

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes. Characterize solubility via shake-flask method and UV-Vis spectroscopy .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

- Approach : Collect high-resolution X-ray data (≤1.0 Å) to distinguish between keto-enol tautomers. SHELXL’s restraints for hydrogen bonding (e.g., O–H⋯O dimers) refine proton positions .

- Validation : Compare experimental bond lengths with DFT-optimized tautomer geometries.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.